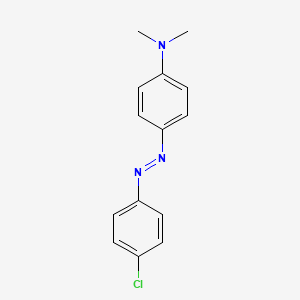

4'-Chloro-4-dimethylaminoazobenzene

Descripción

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)diazenyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWHNMIYCHFRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401037484 | |

| Record name | 4-[(4-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-76-1 | |

| Record name | 4-[2-(4-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N,N-dimethyl-p-((p-chlorophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(PARA-CHLOROPHENYLAZO)-N,N-DIMETHYLANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-4-dimethylaminoazobenzene typically involves the azo coupling reaction. This process includes the coupling of diazonium salts with activated aromatic compounds. The classical methods for synthesizing azo compounds include:

Azo Coupling Reaction: This involves the reaction of diazonium salts with aromatic amines under acidic conditions.

Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.

Wallach Reaction: This reaction transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.

Industrial Production Methods

In industrial settings, the production of 4’-Chloro-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions

4’-Chloro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This reaction involves the replacement of a substituent in the aromatic ring by a nucleophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the diazo group.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reaction typically occurs under basic conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted azobenzenes, while oxidation and reduction can lead to various nitrogen-containing derivatives .

Aplicaciones Científicas De Investigación

Analytical Chemistry

4'-Chloro-4-dimethylaminoazobenzene is primarily utilized as a reagent in various analytical methods:

- UV-Vis Spectroscopy : It is employed as a chromogenic agent for the derivatization of different analytes, allowing for enhanced detection through UV absorption in the range of 436-460 nm .

- Chromatographic Techniques : The compound is used to modify N-terminal amino acids and other biomolecules for better resolution in chromatographic analyses .

Toxicological Studies

Research has indicated that 4'-Chloro-4-dimethylaminoazobenzene possesses significant toxicological properties:

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies it as Group 2B, indicating it is possibly carcinogenic to humans. Animal studies have shown that exposure can lead to tumors in organs such as the liver and bladder .

- Dermal Exposure Risks : Acute exposure can result in contact dermatitis, particularly among workers handling the dye. Long-term effects are still under investigation, but animal studies suggest potential reproductive toxicity .

Material Science

The compound's properties allow its use in material science:

- Dyes and Pigments : It serves as a dye for various materials including polishes, waxes, and soaps. Its vibrant color and stability make it ideal for these applications .

Case Study 1: Carcinogenicity Assessment

A study conducted by the Environmental Protection Agency (EPA) examined the carcinogenic effects of 4'-Chloro-4-dimethylaminoazobenzene on laboratory animals. The findings revealed a significant incidence of tumors in both male and female subjects exposed to the compound over extended periods. The results highlighted the need for stringent safety measures when handling this chemical in laboratory settings .

Case Study 2: Analytical Method Development

In a research project aimed at developing new analytical methods for detecting amino acids, researchers utilized 4'-Chloro-4-dimethylaminoazobenzene as a derivatizing agent. The resulting method demonstrated improved sensitivity and specificity compared to traditional techniques, showcasing the compound's utility in enhancing analytical performance .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used as a chromogenic agent and derivatizing reagent for UV-Vis spectroscopy |

| Toxicology | Investigated for carcinogenic potential; acute dermal exposure risks |

| Material Science | Employed as a dye in polishes, waxes, soaps due to its vibrant color |

Mecanismo De Acción

The mechanism of action of 4’-Chloro-4-dimethylaminoazobenzene involves its ability to undergo cis-trans isomerization. This process is triggered by exposure to specific wavelengths of light, causing the molecule to switch between its cis and trans forms. This property makes it useful as a molecular switch in various applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The biological activity and physicochemical properties of aminoazobenzene derivatives are highly sensitive to substituent positions and functional groups. Below is a detailed comparison:

Table 1: Key Properties of 4'-Chloro-4-dimethylaminoazobenzene and Analogues

Key Research Findings

Metabolic Activation and Carcinogenicity p-Dimethylaminoazobenzene: A prototypical hepatic carcinogen in rats. Miller & Miller (1947) proposed that metabolic conversion to reactive intermediates (e.g., monomethyl derivatives) initiates carcinogenesis .

Substituent Position Effects 3'-Methyl Derivative: Goldfarb (1973) demonstrated that 3'-methyl substitution leads to dual carcinogenic pathways: hepatocellular carcinomas and cholangiocarcinomas in rats. This highlights the critical role of substituent position in tumorigenic specificity . 4'-Chloro Derivative: Limited evidence suggests lower carcinogenic activity than methyl-substituted analogues, though teratogenicity data imply distinct toxicological risks .

Physicochemical Properties Solubility and Stability: The 3'-chloro isomer (CAS 3789-77-3) requires specialized solvents (e.g., DMSO) for dissolution, while the 4'-chloro variant lacks detailed solubility data .

Discussion of Structural-Activity Relationships (SAR)

- Electron-Withdrawing vs. Electron-Donating Groups :

- In contrast, 4' substituents (e.g., –Cl) may have less interference .

Actividad Biológica

4'-Chloro-4-dimethylaminoazobenzene (CDAB) is an azo compound that has garnered attention in various fields, including toxicology, pharmacology, and environmental science. This article explores its biological activity, focusing on its toxicity, carcinogenic potential, and other relevant biological effects as reported in the literature.

- Molecular Formula : CHClN

- Molecular Weight : 259.74 g/mol

- CAS Number : 2491-76-1

- Purity : >98% (HPLC)

Biological Activity Overview

The biological activity of CDAB has been primarily studied in the context of its toxicological effects. The compound is known for its potential carcinogenic properties, particularly in animal models.

Toxicity Studies

- Acute Toxicity : Studies indicate that CDAB exhibits high acute toxicity when administered orally. Animal studies have shown significant adverse effects, including mortality and severe organ damage .

-

Chronic Effects : Long-term exposure to CDAB has been linked to various health issues, including:

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies CDAB as Group 2B, indicating it is possibly carcinogenic to humans. Animal studies have reported tumors in the lung, liver, and bladder following oral exposure .

- Reproductive and Developmental Toxicity : Research has demonstrated that maternal exposure to CDAB can lead to birth defects in offspring .

Tumorigenicity in Animal Models

A pivotal study conducted by the Environmental Protection Agency (EPA) highlighted the tumorigenic effects of CDAB in mice. The findings revealed that:

- Mice exposed to CDAB developed tumors predominantly in the liver and bladder.

- The incidence of tumors was dose-dependent, with higher concentrations leading to increased tumor formation .

Dermal Exposure Risks

Occupational exposure studies have noted that workers handling CDAB may experience contact dermatitis due to skin exposure. This highlights the importance of protective measures in environments where CDAB is used .

The biological activity of CDAB can be attributed to several mechanisms:

- Metabolic Activation : CDAB undergoes metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to genotoxic effects.

- Oxidative Stress : The compound has been implicated in generating reactive oxygen species (ROS), contributing to cellular damage and carcinogenesis .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Acute Toxicity | High toxicity observed in animal models after oral administration |

| Carcinogenic Potential | Classified as Group 2B by IARC; tumors observed in multiple organs |

| Reproductive Toxicity | Birth defects reported in offspring of exposed mice |

| Dermal Effects | Contact dermatitis noted in occupational exposure studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.